

# An In-depth Technical Guide to the Crystal Structure of Lithium Propionate

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## Compound of Interest

Compound Name: *Lithium propionate*

Cat. No.: *B1261151*

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This technical guide provides a comprehensive analysis of the crystal structure of **lithium propionate**, intended for researchers, scientists, and professionals in drug development. The document outlines the crystallographic data, experimental protocols for its determination, and a logical workflow of the analysis process.

## Crystallographic Data

The crystal structure of **lithium propionate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group  $P2_1/c$ .<sup>[1][2][3][4]</sup> The crystallographic data has been collected at three different temperatures: 100 K, 160 K, and 298 K, revealing slight variations in the unit cell parameters. A summary of these parameters is presented in the table below.

Parameter	100 K	160 K	298 K
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	9.6090	9.6460	9.715(5)
b (Å)	4.9410	4.9320	4.925(5)
c (Å)	8.6480	8.6980	8.744(5)
$\alpha$ (°)	90.00	90.00	90.00
$\beta$ (°)	94.99	95.36	95.83(5)
$\gamma$ (°)	90.00	90.00	90.00
Volume (Å <sup>3</sup> )	409.03	411.99	417.1(4)
Z	4	4	4
Reference	<a href="#">[1]</a>	<a href="#">[2]</a>	<a href="#">[5]</a>

## Experimental Protocols

The determination of the crystal structure of **lithium propionate** involves two primary experimental stages: the synthesis of single crystals and their analysis by X-ray diffraction.

### Synthesis of Lithium Propionate Single Crystals

A detailed experimental protocol for the synthesis of **lithium propionate** single crystals is outlined in the primary literature. The synthesis is achieved through the following steps:

- **Reaction:** An aqueous solution of propionic acid is neutralized with lithium carbonate. The reaction proceeds until effervescence ceases, indicating the completion of the neutralization reaction.
- **Crystallization:** The resulting solution is then slowly evaporated at room temperature. This slow evaporation method allows for the formation of well-defined single crystals suitable for X-ray diffraction analysis.

## Single-Crystal X-ray Diffraction (SC-XRD)

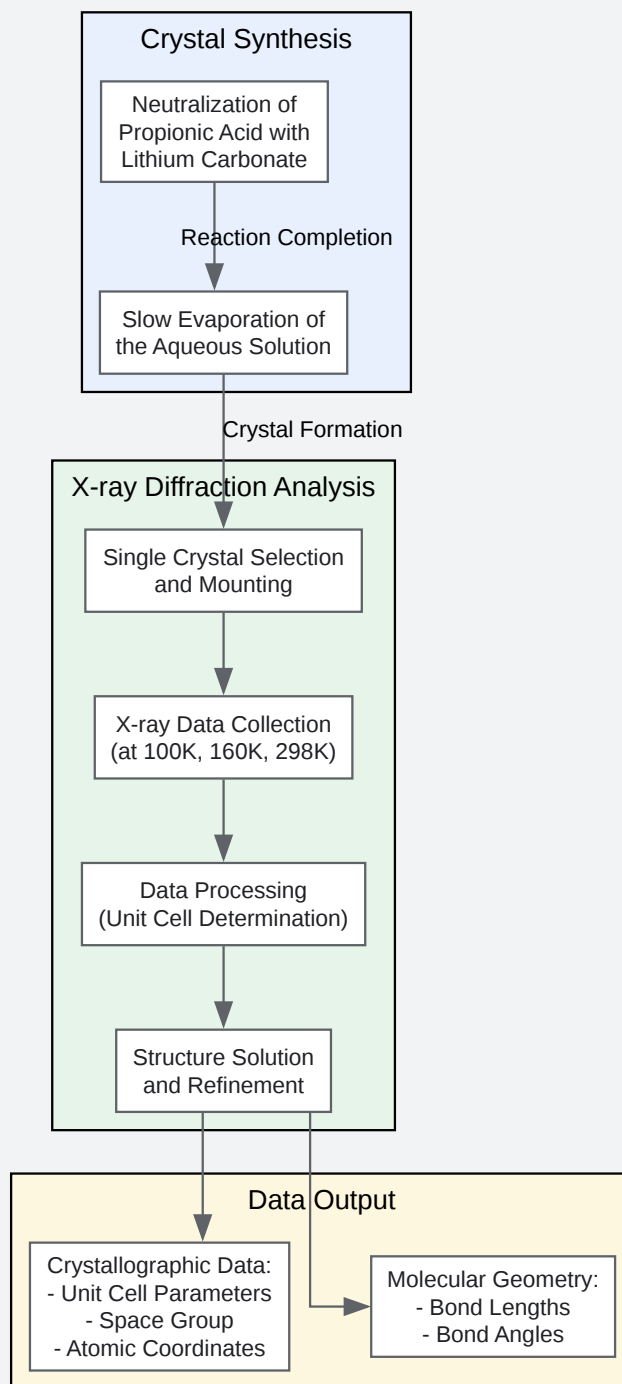
The crystallographic data for **lithium propionate** was obtained using single-crystal X-ray diffraction. The general experimental workflow is as follows:

- **Crystal Mounting:** A suitable single crystal of **lithium propionate** is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a controlled temperature (100 K, 160 K, or 298 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.

## Structural Analysis Workflow

The logical flow of determining and analyzing the crystal structure of **lithium propionate** is depicted in the following diagram.

## Workflow for Lithium Propionate Crystal Structure Analysis



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Caption: Workflow for the synthesis and crystallographic analysis of **lithium propionate**.

## Bond Lengths and Angles

The detailed bond lengths and angles within the **lithium propionate** crystal structure are available in the Crystallographic Information File (CIF). This file provides the precise atomic coordinates from which these geometric parameters are calculated. The propionate anion exhibits typical carboxylate bond lengths, and the lithium cation is coordinated by oxygen atoms from neighboring propionate anions. For detailed quantitative values, direct reference to the CIF is recommended.

This technical guide provides a foundational understanding of the crystal structure of **lithium propionate**, based on the available scientific literature. For further in-depth analysis, researchers are encouraged to consult the primary research articles and the associated crystallographic data files.

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## References

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